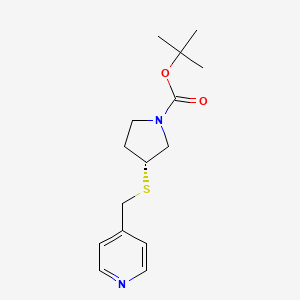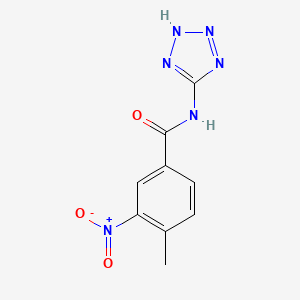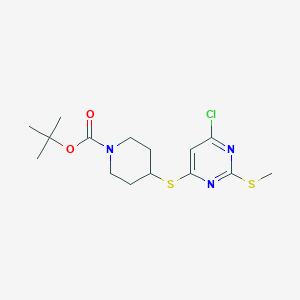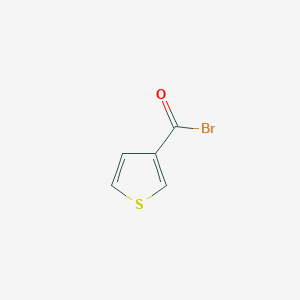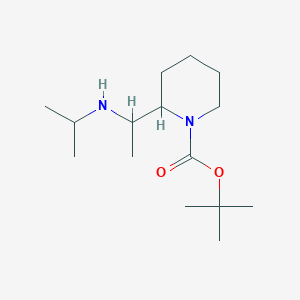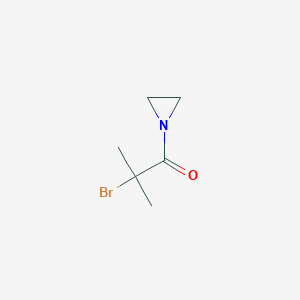
1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one is an organic compound featuring an aziridine ring, a bromine atom, and a methyl group attached to a propanone backbone. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity, making them valuable intermediates in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one can be synthesized through various methods. One common approach involves the cyclization of haloamines or amino alcohols. For instance, an amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Another method includes nitrene addition to alkenes, where nitrenes are generated in situ from organic azides or other precursors .
Industrial Production Methods: Industrial production of aziridines often involves the dehydration of aminoethanol using oxide catalysts at high temperatures or the conversion of aminoethanol to sulfate esters followed by base-induced sulfate elimination .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Ring-Opening Reactions: Due to the ring strain, aziridines readily undergo ring-opening reactions with nucleophiles, resulting in the formation of amine products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.
Conditions: Reactions typically occur under mild conditions, often in the presence of a base or a catalyst.
Major Products:
Substituted Aziridines: Products from nucleophilic substitution.
Amines: Products from ring-opening reactions.
Wissenschaftliche Forschungsanwendungen
1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one involves the formation of reactive intermediates that can interact with biological molecules. For example, the aziridine ring can form covalent bonds with nucleophilic sites in DNA, leading to crosslinking and subsequent disruption of DNA replication and transcription . This mechanism is particularly relevant in its potential anticancer applications.
Vergleich Mit ähnlichen Verbindungen
Aziridine-1-carbaldehyde oximes: Known for their cytotoxic activity and potential as anticancer agents.
Aziridin-1-yl oxime-based vorinostat analogs: Evaluated for their anticancer properties and metal-chelating functionality.
Uniqueness: 1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one is unique due to the presence of both an aziridine ring and a bromine atom, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo nucleophilic substitution and ring-opening reactions makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
82300-03-6 |
|---|---|
Molekularformel |
C6H10BrNO |
Molekulargewicht |
192.05 g/mol |
IUPAC-Name |
1-(aziridin-1-yl)-2-bromo-2-methylpropan-1-one |
InChI |
InChI=1S/C6H10BrNO/c1-6(2,7)5(9)8-3-4-8/h3-4H2,1-2H3 |
InChI-Schlüssel |
GDATVFOTEPPPNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)N1CC1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


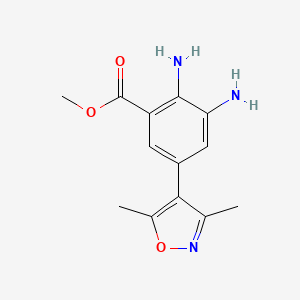
![5,5-Dimethyl-2-[4-(tetrahydro-2h-pyran-2-yl)phenyl]-1,3,2-dioxaborinane](/img/structure/B13968569.png)

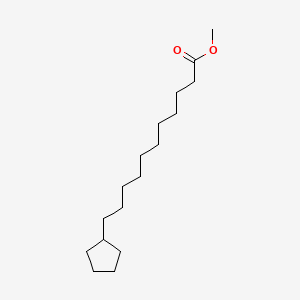
![6-Cyclopropyl-1,6-diazaspiro[3.4]octane](/img/structure/B13968589.png)


